molecular formula C20H14ClF3N4O3S B403183 3-chloro-N-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 313247-38-0

3-chloro-N-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Katalognummer: B403183
CAS-Nummer: 313247-38-0
Molekulargewicht: 482.9g/mol
InChI-Schlüssel: YUWYOGHBLKMJBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is recognized for its structural mimicry of purines and applications in medicinal chemistry. Key features include:

  • Core structure: Pyrazolo[1,5-a]pyrimidine with a 3-chloro substituent.
  • Substituents:
    • Position 5: Thiophen-2-yl group, contributing to π-π stacking interactions in biological targets.
    • Position 7: Trifluoromethyl group, enhancing metabolic stability and lipophilicity.
    • Carboxamide at position 2: N-linked 3,4-dimethoxyphenyl moiety, which modulates solubility and target affinity .

Pyrazolo[1,5-a]pyrimidines are explored for antitrypanosomal, antischistosomal, and kinase-inhibitory activities .

Eigenschaften

IUPAC Name

3-chloro-N-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O3S/c1-30-12-6-5-10(8-13(12)31-2)25-19(29)17-16(21)18-26-11(14-4-3-7-32-14)9-15(20(22,23)24)28(18)27-17/h3-9H,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWYOGHBLKMJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-chloro-N-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H13ClF3N4O3SC_{20}H_{13}ClF_3N_4O_3S. It features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological properties. The presence of various substituents such as chloro, trifluoromethyl, and methoxy groups contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown effectiveness against various cancer cell lines due to their ability to inhibit specific kinases involved in cancer progression .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer10.5Kinase inhibition
Compound BLung Cancer8.3Apoptosis induction
Target CompoundVariousTBDTBD

Antimicrobial Activity

The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has also been explored. Studies have shown that these compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes. For example, certain derivatives have demonstrated activity against Mycobacterium tuberculosis and other pathogenic microorganisms .

Table 2: Antimicrobial Efficacy

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound CE. coli12 µg/mL
Compound DS. aureus15 µg/mL
Target CompoundM. tuberculosisTBD

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds in the pyrazolo[1,5-a]pyrimidine class have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines . This suggests a potential therapeutic application in treating inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity : A study investigating a series of pyrazolo[1,5-a]pyrimidine derivatives found that specific modifications to the chemical structure significantly enhanced their anticancer activity against breast and lung cancer cell lines. The study highlighted the importance of substituent positioning on the core structure for maximizing efficacy .
  • Case Study on Antimicrobial Activity : Another research project focused on synthesizing new derivatives of pyrazolo[1,5-a]pyrimidines and evaluating their antimicrobial properties against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited promising activity with low MIC values, suggesting their potential as lead compounds for further development .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Position 3 Position 5 Position 7 Carboxamide Substituent Biological Activity (Reported)
Target Compound Cl Thiophen-2-yl CF₃ 3,4-Dimethoxyphenyl Under investigation
3-Chloro-N-(2,4-dichlorophenyl)-5-(2-thienyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxamide Cl Thiophen-2-yl CF₃ 2,4-Dichlorophenyl Antitrypanosomal (preliminary)
N-(5-Chloro-2-methoxyphenyl)-5-(2-thienyl)-7-CF₃-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Cl (Position 3) Thiophen-2-yl CF₃ (tetrahydro core) 5-Chloro-2-methoxyphenyl Antibacterial (moderate)
N-(4-Chlorophenyl)-5-(4-methylphenyl)-7-CF₃-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide H 4-Methylphenyl CF₃ (tetrahydro core) 4-Chlorophenyl Not reported
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl 4-Fluorophenyl CF₃ Methyl group at position 2 Kinase inhibition

Key Observations :

  • Position 5 : Thiophen-2-yl and substituted phenyl groups (e.g., 4-fluorophenyl) are common. Thiophene derivatives may enhance binding to hydrophobic enzyme pockets.
  • Position 7 : The CF₃ group is conserved in most analogs, likely due to its role in improving pharmacokinetic properties.
  • Carboxamide substituent : 3,4-Dimethoxyphenyl in the target compound offers electron-donating groups, contrasting with electron-withdrawing chloro substituents in analogs like .

Comparison :

  • The target compound’s synthesis leverages PyBroP-mediated SNAr reactions for C-5 substitution, similar to methods in .
  • Tetrahydro derivatives (e.g., ) require additional hydrogenation steps, which may reduce overall efficiency.

Table 3: Activity and Property Data

Compound logP Solubility (µg/mL) IC₅₀ (Kinase Inhibition, nM) Antiparasitic Activity (EC₅₀, µM)
Target Compound 3.8 12.5 Not tested Under evaluation
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-CF₃ analog 4.2 8.9 28 (KDR kinase) 1.2 (Trypanosoma brucei)
N-(2-Chlorophenyl)-5-(4-methylphenyl)-7-CF₃ analog 3.5 18.3 45 3.5

Insights :

  • The 3,4-dimethoxyphenyl group in the target compound may improve solubility compared to chlorophenyl analogs (e.g., ).
  • CF₃ at position 7 consistently enhances lipophilicity (logP ~3.5–4.2), favoring membrane permeability.

Vorbereitungsmethoden

Chlorination at Position 3

Chlorination is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under anhydrous conditions. For instance, treating the pyrazolo[1,5-a]pyrimidine intermediate with POCl₃ at 80–100°C for 4–6 hours introduces a chloro group at position 3 with >90% efficiency. Excess POCl₃ acts as both a solvent and chlorinating agent, minimizing side reactions.

Trifluoromethylation at Position 7

Trifluoromethyl groups are introduced via radical trifluoromethylation or nucleophilic substitution. A patented method employs (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of cesium fluoride (CsF) at 60°C. This approach avoids harsh conditions, achieving 70–85% yields while preserving the core structure.

Thiophen-2-Yl and Dimethoxyphenyl Substituents

The thiophen-2-yl group at position 5 is introduced via Suzuki-Miyaura coupling using palladium catalysts. For example, reacting a brominated intermediate with thiophen-2-ylboronic acid in tetrahydrofuran (THF) with Pd(PPh₃)₄ and Na₂CO₃ at 80°C achieves 65–75% coupling efficiency.

The dimethoxyphenyl carboxamide at position 2 is appended via nucleophilic acyl substitution. Treating the carboxylic acid derivative with 3,4-dimethoxyaniline in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) yields the target carboxamide with 80–90% conversion.

Industrial-Scale Optimization

Large-scale synthesis prioritizes cost efficiency and safety. Key optimizations include:

Table 1: Industrial Process Parameters

StepReagent/ProcessTemperatureYield (%)Purity (%)
CyclocondensationPiperidine acetate/H₂O100°C7095
ChlorinationPOCl₃90°C9298
TrifluoromethylationTMSCF₃/CsF60°C7897
Suzuki CouplingPd(PPh₃)₄/THF80°C6896
Carboxamide FormationDCC/DMAP/DCMRT8599

Continuous flow reactors are employed for chlorination and trifluoromethylation to enhance heat dissipation and reduce reaction times.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the target compound exhibits a singlet at δ 3.85 ppm (6H, OCH₃) in ¹H NMR and a molecular ion peak at m/z 482.9 (M+H⁺) in HRMS.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation: Competing pathways may yield isomeric byproducts. Using electron-deficient 5-aminopyrazoles and polar aprotic solvents (e.g., DMF) suppresses side reactions.

  • Trifluoromethyl Group Stability: TMSCF₃ is moisture-sensitive. Anhydrous conditions and inert atmospheres (N₂ or Ar) prevent hydrolysis.

  • Thiophene Coupling Efficiency: Steric hindrance at position 5 reduces coupling yields. Microwave-assisted synthesis (120°C, 20 minutes) improves rates to >85% .

Q & A

Q. What synthetic strategies are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives?

The synthesis typically involves multi-step protocols, starting with cyclization of precursors (e.g., enaminones or pyrazole intermediates) under controlled conditions. For example, describes the use of DMF and K₂CO₃ for nucleophilic substitutions, followed by acid-catalyzed cyclization. Key steps include solvent optimization (e.g., ethanol/DMF for crystallization) and temperature control to minimize side reactions. Reaction yields are improved by using catalysts like Pd/C for hydrogenation or LiAlH₄ for reductions .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR/IR : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., NH groups in carboxamide). IR identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and trifluoromethyl vibrations (~1150 cm⁻¹) .
  • X-ray crystallography : Single-crystal analysis (e.g., Rigaku Saturn diffractometer) resolves bond angles, planarity of the pyrimidine core, and intermolecular interactions (e.g., π-π stacking in ). H-atom parameters are constrained during refinement to address data-to-parameter ratio limitations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data interpretation?

Discrepancies in bond lengths or angles (e.g., C–C vs. C–N distances) often arise from disordered atoms or thermal motion. Strategies include:

  • Using multi-scan absorption corrections (e.g., CrystalClear software in ) to refine electron density maps.
  • Cross-validating with DFT calculations to confirm deviations from ideal geometry.
  • Revisiting H-atom placement (constrained vs. riding models) to improve R factors (e.g., reports R = 0.055 after refinement) .

Q. What experimental design principles optimize bioactivity in pyrazolo[1,5-a]pyrimidine derivatives?

  • Substituent tuning : The trifluoromethyl group enhances lipophilicity and target binding (e.g., enzyme inhibition in ). Comparative SAR studies show that electron-withdrawing groups (Cl, CF₃) improve metabolic stability.
  • Enzymatic assays : Use fluorescence polarization to measure IC₅₀ values against kinases or proteases. Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonds between the carboxamide and catalytic residues .

Q. How do reaction conditions influence regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions at the 2-position, while protic solvents (EtOH) stabilize intermediates during cyclization.
  • Catalytic optimization : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) requires precise control of temperature (80–100°C) and ligand selection (e.g., XPhos) to minimize byproducts. highlights DoE (Design of Experiments) for parameter optimization in flow chemistry .

Q. What strategies mitigate data variability in biological assays for this compound?

  • Dose-response normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize inhibition curves.
  • Redundant testing : Replicate enzymatic assays (n ≥ 3) with blinded analysis to reduce observer bias.
  • Cellular models : Primary cell lines (vs. immortalized) better reflect physiological relevance, as noted in for anticancer activity studies .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters ()

ParameterOrthorhombic ()Monoclinic ()
Space groupPbcaP21/c
Unit cell (Å)a=9.536, b=15.941, c=24.853a=9.083, b=9.061, c=27.259
β angle (°)9099.46
Z84
R factor0.0550.153 (wR)

Q. Table 2: Substituent Impact on Bioactivity ()

SubstituentEnzyme Inhibition (IC₅₀, nM)Solubility (µg/mL)
3-Cl, 7-CF₃12 ± 1.5 (Kinase X)8.2
5-Thiophene28 ± 3.1 (Kinase Y)15.7
3,4-Dimethoxyphenyl45 ± 4.8 (Protease Z)22.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.